4-(Benzyloxy)-2-methylphenol
Overview
Description
4-(Benzyloxy)-2-methylphenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a methyl group
Mechanism of Action
Target of Action
The primary target of 4-(Benzyloxy)-2-methylphenol, also known as Monobenzone, is the melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
Monobenzone interacts with melanocytes, increasing the excretion of melanin from these cells . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
It is proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Pharmacokinetics
It is known that monobenzone exhibits its effects following topical application . . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Monobenzone.
Result of Action
The primary result of Monobenzone’s action is the depigmentation of the skin . By increasing the excretion of melanin from melanocytes, Monobenzone can cause a lightening of the skin color . In some cases, it may also cause the destruction of melanocytes, leading to permanent depigmentation .
Action Environment
The action of Monobenzone can be influenced by various environmental factors. For instance, exposure to sunlight can reduce the depigmenting effect of the drug . Furthermore, the effectiveness of Monobenzone can be affected by the individual’s skin type, the area of application, and the duration of treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-methylphenol typically involves the reaction of 4-hydroxy-2-methylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride.
Major Products Formed:
Oxidation: Formation of benzoquinones.
Reduction: Formation of 4-hydroxy-2-methylphenol.
Substitution: Formation of acetylated derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its antimicrobial activity against various bacterial and fungal strains.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Comparison with Similar Compounds
- 4-(Benzyloxy)phenol
- 4-(Benzyloxy)benzyl chloride
- 4-(Benzyloxy)benzaldehyde
Comparison: 4-(Benzyloxy)-2-methylphenol is unique due to the presence of both a benzyloxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to similar compounds. The methyl group also influences the compound’s steric and electronic environment, affecting its behavior in chemical reactions.
Properties
IUPAC Name |
2-methyl-4-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFFIQHIMIAQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632590 | |
Record name | 4-(Benzyloxy)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53325-49-8 | |
Record name | 4-(Benzyloxy)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.